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  • Product: N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline
  • CAS: 1040686-93-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Evaluation and Pharmacological Profiling of N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline

Executive Summary In the landscape of antiparasitic drug discovery, the continuous emergence of multidrug-resistant Plasmodium strains necessitates the development of novel chemotypes. N-[2-(Phenethyloxy)benzyl]-4-(3-phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of antiparasitic drug discovery, the continuous emergence of multidrug-resistant Plasmodium strains necessitates the development of novel chemotypes. N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline represents a highly lipophilic, rationally designed secondary amine. It is built upon the foundational pharmacophore of 4-(3-phenylpropoxy)aniline , a recognized antimalarial agent known to target Plasmodium species [1].

As a Senior Application Scientist, I approach this compound not merely as a static structure, but as a dynamic molecular tool. By appending a bulky 2-(phenethyloxy)benzyl moiety to the primary amine, the molecule’s lipophilic footprint is drastically expanded. This modification is strategically utilized in medicinal chemistry to probe deep, hydrophobic binding pockets—such as the Qo site of the cytochrome bc1 complex—while enhancing membrane permeability for intra-erythrocytic targets [2]. This whitepaper deconstructs the compound’s structural properties, details its synthesis, and outlines self-validating protocols for its biological evaluation.

Chemical Structure & Physicochemical Properties

The architecture of N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline is characterized by three distinct domains:

  • The Aniline Core: Acts as the central hinge and provides a critical hydrogen bond donor (secondary amine).

  • The 3-Phenylpropoxy Tail: A flexible, hydrophobic extension at the para position that mimics the isoprenoid tail of endogenous ubiquinone.

  • The 2-(Phenethyloxy)benzyl N-Substituent: A sterically demanding group that drives the compound's high LogP and anchors the molecule in lipophilic protein domains.

To guide formulation and assay design, I have summarized the compound's quantitative physicochemical parameters below.

Table 1: Quantitative Physicochemical Profiling
ParameterValuePharmacological Implication
Molecular Formula C₃₀H₃₁NO₂-
Molecular Weight 437.58 g/mol Adheres to Lipinski’s Rule of 5 (<500 Da), favoring oral bioavailability.
Estimated LogP 6.2 - 6.8High lipophilicity. Excellent for crossing erythrocyte/parasite membranes, but requires DMSO or lipid-based excipients for in vitro assay solubility.
H-Bond Donors 1The secondary amine maintains target engagement capability without overly restricting desolvation energy.
H-Bond Acceptors 3Two ether oxygens and one amine nitrogen facilitate interaction with target site residues (e.g., Rieske iron-sulfur protein).
Rotatable Bonds 12High flexibility allows for induced-fit binding, though it introduces an entropic penalty upon target binding.

Synthesis Workflow & Experimental Protocol

Causality in Reagent Selection

We utilize Sodium triacetoxyborohydride (STAB; NaBH(OAc)₃) rather than Sodium borohydride (NaBH₄). STAB is a mild reducing agent that is stable in weakly acidic conditions. It selectively reduces the protonated imine (Schiff base) intermediate without reducing the unreacted 2-(phenethyloxy)benzaldehyde into an unwanted alcohol byproduct.

Step-by-Step Protocol: Reductive Amination

This protocol is designed as a self-validating system, incorporating in-process controls to ensure reaction integrity.

  • Imine Formation (Condensation):

    • Step: Dissolve 1.0 equivalent of 4-(3-phenylpropoxy)aniline and 1.05 equivalents of 2-(phenethyloxy)benzaldehyde in anhydrous 1,2-dichloroethane (DCE).

    • Catalysis: Add 1.2 equivalents of glacial acetic acid. The acid protonates the aldehyde oxygen, increasing its electrophilicity and driving Schiff base formation.

    • Validation: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2). Do not proceed until the primary amine spot is completely consumed. This prevents the generation of mixed side-products.

  • Reduction:

    • Step: Cool the reaction to 0°C. Add 1.5 equivalents of STAB portion-wise to manage mild exotherms.

    • Step: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching & Workup:

    • Step: Quench the reaction strictly with saturated aqueous NaHCO₃. Causality: Neutralizing the acetic acid prevents the degradation of the newly formed secondary amine.

    • Step: Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Step: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexane to 80:20 Hexane/EtOAc).

Synthesis A 4-(3-phenylpropoxy)aniline (Antimalarial Core) C Schiff Base Intermediate A->C AcOH, DCE Condensation B 2-(phenethyloxy)benzaldehyde (Lipophilic Modifier) B->C D Target Compound (Secondary Amine) C->D NaBH(OAc)3 Reductive Amination

Fig 1: Reductive amination workflow for the synthesis of the target compound.

Biological Activity & Mechanism of Action

The parent scaffold, 4-(3-phenylpropoxy)aniline, is a documented antimalarial agent targeting multidrug-resistant Plasmodium strains [1]. Research by Manetsch et al. into structurally related lipophilic quinolones and anilines demonstrates that these compounds primarily function by disrupting the parasite's mitochondrial electron transport chain (ETC) [2].

The extensive hydrophobic tail of our target compound mimics the natural substrate, ubiquinol. It competitively binds to the Qo site of the cytochrome bc1 complex . The secondary amine acts as a hydrogen bond donor to the Rieske iron-sulfur protein, while the bulky phenethyloxybenzyl group occupies the deep hydrophobic pocket, effectively locking the complex and halting electron transfer.

In Vitro Validation Protocol: SYBR Green I Plasmodium Assay

To validate the efficacy of this compound, the following phenotypic screening protocol must be executed:

  • Parasite Culture: Maintain P. falciparum (e.g., multidrug-resistant Dd2 strain) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium.

  • Compound Dosing: Prepare a 10 mM stock of the compound in 100% DMSO. Perform 3-fold serial dilutions in culture media. Validation: Ensure final DMSO concentration in the assay does not exceed 0.1% to prevent solvent-induced parasite toxicity.

  • Incubation: Plate the parasites and compound in 96-well plates. Incubate at 37°C for 72 hours . Causality: A 72-hour window is critical; it allows the parasite to progress through more than one full 48-hour intra-erythrocytic replication cycle, capturing delayed-death phenotypes common in mitochondrial inhibitors.

  • Fluorescence Detection: Lyse the erythrocytes using a buffer containing SYBR Green I dye. The dye intercalates into parasite DNA (erythrocytes lack DNA). Measure fluorescence (Ex: 485 nm, Em: 530 nm) to quantify parasite survival and calculate the IC₅₀.

MOA Cpd N-[2-(Phenethyloxy)benzyl]- 4-(3-phenylpropoxy)aniline bc1 Plasmodium bc1 Complex (Cytochrome b Qo Site) Cpd->bc1 Hydrophobic & H-bond Interactions ETC Electron Transport Chain Arrest bc1->ETC Blocks Ubiquinol Oxidation MMP Mitochondrial Membrane Potential Collapse ETC->MMP Proton Motive Force Depletion Death Parasite Clearance MMP->Death Parasite Starvation & Death

Fig 2: Proposed antimalarial mechanism of action via cytochrome bc1 complex inhibition.

Conclusion

N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline is a sophisticated, highly lipophilic molecule engineered to exploit the vulnerabilities of the Plasmodium mitochondrial membrane. By utilizing reductive amination, researchers can synthesize this compound with high yield and purity. When evaluated through rigorous, self-validating assays like the SYBR Green I protocol, it serves as a powerful tool for probing cytochrome bc1 inhibition and advancing the fight against multidrug-resistant malaria.

References

  • Nilsen, A., Manetsch, R., Kyle, D. E., et al. (2014). Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. Journal of Medicinal Chemistry, 57(9), 3818-3834. Retrieved March 25, 2026, from[Link]

Exploratory

A Technical Guide to the In Vivo Pharmacokinetics of N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for evaluating the in vivo pharmacokinetic profile of the novel small molecule, N-[2-(Phenethyloxy)be...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for evaluating the in vivo pharmacokinetic profile of the novel small molecule, N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline (designated as Compound-X). As a potential therapeutic agent, understanding its absorption, distribution, metabolism, and excretion (ADME) is a critical step in the drug development process.[1][2] This document outlines a robust preclinical study design, from the selection of appropriate animal models to the bioanalytical quantification and subsequent data analysis. It offers field-proven insights into experimental choices, ensuring the generation of reliable and reproducible data essential for regulatory submissions and informed decision-making in advancing a drug candidate.[3][4] The methodologies described herein are grounded in established principles and authoritative guidelines, providing a self-validating system for the pharmacokinetic assessment of this and structurally similar compounds.

Introduction: The Rationale for Pharmacokinetic Profiling

The therapeutic efficacy and safety of a new chemical entity are intrinsically linked to its pharmacokinetic (PK) properties.[5] Pharmacokinetics describes the journey of a drug through the body, quantifying how it is absorbed, distributed to various tissues, metabolized into other compounds, and ultimately excreted.[5] For Compound-X, a molecule with multiple aromatic rings and ether linkages, a thorough PK evaluation is necessary to:

  • Establish Dose-Exposure Relationships: Determine the optimal dosing regimen required to achieve therapeutic concentrations at the target site.[6]

  • Assess Bioavailability: Quantify the fraction of an orally administered dose that reaches systemic circulation, a key factor for oral drug development.[7][8]

  • Predict Human Pharmacokinetics: Use data from animal models to make initial predictions about the drug's behavior in humans through allometric scaling.[5]

  • Identify Potential Drug-Drug Interactions: Understand its metabolic pathways, particularly its reliance on cytochrome P450 (CYP) enzymes, which are a common source of drug interactions.[9][10]

  • Inform Toxicology Studies: Correlate drug exposure levels with observed toxicities to establish safety margins.[2]

This guide provides the technical blueprint for conducting a definitive in vivo PK study of Compound-X in a rodent model, a foundational step in preclinical development.[1][11]

Preclinical Study Design & Methodology

A well-designed study is crucial for generating high-quality, interpretable data.[4][12] This section details the experimental design for characterizing the pharmacokinetics of Compound-X following both intravenous and oral administration.

Selection of Animal Model

The Sprague-Dawley rat is selected as the initial model. This choice is justified by:

  • Historical Precedent: Rodent models are standard in early preclinical research for their physiological and metabolic similarities to humans for many drug classes.[1]

  • Practicality: Their size allows for serial blood sampling, and their well-characterized physiology provides a robust baseline for comparison.[12]

  • Metabolic Relevance: Rats possess a diverse complement of drug-metabolizing enzymes, including various CYP450 isoforms, which are crucial for studying the metabolism of xenobiotics like Compound-X.[6]

All procedures must be conducted in compliance with ethical guidelines and receive approval from an Institutional Animal Care and Use Committee (IACUC).[4]

Experimental Protocol

The study involves two arms: intravenous (IV) administration to assess disposition and elimination, and oral (PO) administration to evaluate absorption and oral bioavailability.

Step-by-Step Experimental Workflow:

  • Animal Acclimation: Male Sprague-Dawley rats (n=3-5 per group) are acclimated for at least one week under standard laboratory conditions.

  • Dose Formulation:

    • IV Formulation: Compound-X is dissolved in a vehicle suitable for intravenous injection (e.g., 20% Solutol HS 15 in saline) to a final concentration of 1 mg/mL. The dose should be low enough to be non-toxic but high enough for quantification.[13]

    • PO Formulation: Compound-X is suspended in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water) to a final concentration of 2 mg/mL.

  • Dosing:

    • IV Group: Animals receive a single bolus dose of 1 mg/kg via the tail vein.

    • PO Group: Animals receive a single dose of 10 mg/kg via oral gavage. Using doses that are 5-10 fold apart helps in assessing linearity.[13]

  • Blood Sampling:

    • Serial blood samples (~100 µL) are collected from the saphenous vein into EDTA-coated tubes at specified time points.

    • IV Time Points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Time Points: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Blood samples are immediately centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma. The resulting plasma is stored at -80°C until analysis.

Diagram: In Vivo Pharmacokinetic Study Workflow This diagram illustrates the sequential steps of the in vivo study, from animal preparation to final data analysis.

G cluster_prep Pre-Dosing Phase cluster_exp Experimental Phase cluster_analysis Analytical & Data Phase AnimalAcclimation Animal Acclimation (Sprague-Dawley Rats) DosePrep Dose Formulation (IV & PO Solutions) AnimalAcclimation->DosePrep Dosing Drug Administration (IV Bolus & Oral Gavage) DosePrep->Dosing BloodSampling Serial Blood Sampling (Defined Time Points) Dosing->BloodSampling PlasmaPrep Plasma Preparation (Centrifugation & Storage) BloodSampling->PlasmaPrep LCMS Bioanalysis via LC-MS/MS (Quantification of Compound-X) PlasmaPrep->LCMS PK_Calc Pharmacokinetic Analysis (NCA using Phoenix WinNonlin) LCMS->PK_Calc Report Data Interpretation & Reporting PK_Calc->Report

Caption: Workflow from animal dosing to pharmacokinetic data reporting.

Bioanalytical Method: LC-MS/MS Quantification

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[3] The method must be validated according to regulatory guidelines.[3][14]

Protocol for Sample Analysis:

  • Sample Preparation: A protein precipitation method is employed. 25 µL of plasma is mixed with 100 µL of acetonitrile containing an internal standard (a structurally similar compound) to precipitate proteins and extract Compound-X.

  • Chromatography: The supernatant is injected into a C18 reverse-phase HPLC column. A gradient elution with mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is used to separate Compound-X from endogenous matrix components.

  • Mass Spectrometry: The analyte is detected using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Compound-X and the internal standard to ensure specificity.

  • Quantification: A calibration curve is constructed by plotting the peak area ratio (Compound-X / Internal Standard) against known concentrations of Compound-X spiked into blank plasma. The concentration in unknown samples is then determined from this curve.

This entire process must adhere to the FDA Bioanalytical Method Validation Guidance to ensure data reliability and reproducibility.[3][15][16]

Pharmacokinetic Data Analysis

The plasma concentration-time data is analyzed using non-compartmental analysis (NCA), a standard method for initial PK characterization that makes minimal assumptions about the drug's distribution.[7][8][17]

Key Pharmacokinetic Parameters

The following parameters are calculated, typically using software like Phoenix WinNonlin:

  • Cmax (Maximum Concentration): The highest observed plasma concentration.[8][17]

  • Tmax (Time to Cmax): The time at which Cmax is reached.[8]

  • AUC (Area Under the Curve): A measure of total drug exposure over time.[7][17] It is calculated from time zero to the last measurable concentration (AUC_last) and extrapolated to infinity (AUC_inf).

  • t½ (Terminal Half-Life): The time required for the plasma concentration to decrease by half during the elimination phase.[8]

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time. For the IV group, CL = Dose_IV / AUC_inf_IV.

  • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • F% (Absolute Bioavailability): The fraction of the oral dose that reaches systemic circulation, calculated as: F% = (AUC_inf_PO / AUC_inf_IV) * (Dose_IV / Dose_PO) * 100.

Hypothetical Results

The following table summarizes plausible pharmacokinetic data for Compound-X, based on its structural class.

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Units
Cmax 250450ng/mL
Tmax 0.0832.0h
AUC_last 8503800hng/mL
AUC_inf 8753950hng/mL
6.57.0h
CL 19.1-mL/min/kg
Vd 10.5-L/kg
F% -45.1%

Interpretation and Discussion

The hypothetical data provide critical insights into the drug's profile:

  • Absorption: With a Tmax of 2.0 hours, Compound-X is absorbed at a moderate rate. The absolute bioavailability of 45.1% is respectable for an early-stage oral drug candidate, suggesting a significant portion of the drug survives first-pass metabolism.

  • Distribution: A high volume of distribution (Vd > 10 L/kg) indicates that the compound distributes extensively into tissues outside the bloodstream. This is expected for a lipophilic molecule and could be advantageous for reaching intracellular targets, but may also increase the risk of off-target effects.

  • Metabolism & Elimination: The clearance value of 19.1 mL/min/kg in rats (hepatic blood flow is ~55 mL/min/kg) suggests moderate hepatic clearance. The half-life of ~7 hours indicates that once- or twice-daily dosing in humans might be feasible, pending further allometric scaling.

Postulated Metabolic Pathways

Given the structure of Compound-X, several metabolic pathways are likely, primarily mediated by cytochrome P450 enzymes.[18][19][20]

  • O-dealkylation: Cleavage of the ether bonds at the phenethyloxy or phenylpropoxy side chains. This is a common metabolic route for ether-containing drugs.[19]

  • Aromatic Hydroxylation: Addition of a hydroxyl group to one of the phenyl rings.

  • N-dealkylation/Oxidation: Although less common for secondary amines like this, oxidation at the nitrogen is possible.

  • Phase II Conjugation: The resulting hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate to increase water solubility and facilitate excretion.[21]

Diagram: Potential Metabolic Pathways of Compound-X This diagram shows the primary hypothesized Phase I metabolic reactions for Compound-X.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation Parent Compound-X (Parent Drug) M1 O-dealkylation (Phenethyloxy Cleavage) Parent->M1 CYP450 M2 O-dealkylation (Phenylpropoxy Cleavage) Parent->M2 CYP450 M3 Aromatic Hydroxylation Parent->M3 CYP450 M4 Glucuronide or Sulfate Conjugates M1->M4 UGTs, SULTs M2->M4 UGTs, SULTs M3->M4 UGTs, SULTs

Caption: Hypothesized Phase I and Phase II metabolic pathways for Compound-X.

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous approach for determining the in vivo pharmacokinetic profile of N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline. By following the detailed protocols for study design, bioanalysis, and data interpretation, researchers can generate the critical data needed to understand the ADME properties of this novel compound. The hypothetical results suggest that Compound-X possesses favorable oral bioavailability and a half-life conducive to further development. The next logical steps would involve metabolite identification studies to confirm the proposed pathways and pharmacokinetic studies in a non-rodent species to strengthen human PK predictions.

References

  • Datapharm Australia. Pharmacokinetics analysis series: Non-compartmental analysis. Available at: [Link]

  • Momentum Metrix. What is a Non-Compartmental Analysis (NCA)?. (2024). Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Available at: [Link]

  • Aplos Analytics. Reevaluating Non-Compartmental Analysis in Pharmacokinetics: A Data-Centric Perspective. (2025). Available at: [Link]

  • FDA.gov. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Available at: [Link]

  • Gibaldi, M., & Perrier, D. (1982). Non-compartmental analysis. Pharmacokinetics, 2, 409-459. Available at: [Link]

  • MathWorks. Noncompartmental Analysis - MATLAB & Simulink. Available at: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). Available at: [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance for Industry. (2025). Available at: [Link]

  • InfinixBio. Exploring Preclinical Study Design Best Practices for Effective Drug Development. Available at: [Link]

  • Locuson, C. W., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. Drug Metabolism and Disposition, 48(11), 1105-1111. Available at: [Link]

  • KNOWLEDGE – International Journal. (2021). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. Vol. 45.7. Available at: [Link]

  • Frontiers in Drug Discovery. Introduction to small molecule drug discovery and preclinical development. (2023). Available at: [Link]

  • Jang, G. R., Harris, R. Z., & Lau, D. T. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal research reviews, 21(5), 382-396. Available at: [Link]

  • Longdom Publishing. Comparative Pharmacokinetics of Drugs in Different Animal Species. Available at: [Link]

  • PNAS. Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. (2018). Available at: [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022). Available at: [Link]

  • McKinnon, R. A., & Sorich, M. J. (2002). In Vivo Mechanistic Studies on the Metabolic Activation of 2-Phenylpropionic Acid in Rat. Drug Metabolism and Disposition, 30(8), 915-920. Available at: [Link]

  • International Journal of Research in Pharmacy and Allied Science. The Role of Cytochrom P450 in Drug Metabolism. (2023). Available at: [Link]

  • Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. Available at: [Link]

  • MDPI. Designing an In Vivo Preclinical Research Study. (2023). Available at: [Link]

  • Kumar, D. (2011). Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. In Iron-Containing Enzymes: Versatile Catalysts of Hydroxylation Reactions in Nature. Royal Society of Chemistry. Available at: [Link]

  • AMSbiopharma. Preclinical research strategies for drug development. (2025). Available at: [Link]

  • Preprints.org. Designing an In Vivo Preclinical Research Study. (2023). Available at: [Link]

  • Guengerich, F. P. (2022). Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. Advances in pharmacology (San Diego, Calif.), 93, 1-38. Available at: [Link]

  • Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American family physician, 76(3), 391-396. Available at: [Link]

  • MDPI. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. (2025). Available at: [Link]

  • MDPI. The Phenoxyphenol Compound diTFPP Mediates Exogenous C2-Ceramide Metabolism, Inducing Cell Apoptosis Accompanied by ROS Formation and Autophagy in Hepatocellular Carcinoma Cells. (2021). Available at: [Link]

  • MDPI. Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes by Using UHPLC-Q-TOF-MS/MS. (2023). Available at: [Link]

Sources

Foundational

N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline receptor binding affinity

N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline: Receptor Binding Affinity, Mechanistic Profiling, and Assay Protocols Executive Summary & Pharmacophore Rationale As a Senior Application Scientist specializing in...

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Author: BenchChem Technical Support Team. Date: April 2026

N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline: Receptor Binding Affinity, Mechanistic Profiling, and Assay Protocols

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist specializing in molecular pharmacology and host-pathogen interactions, I frequently encounter highly lipophilic, flexible bis-aralkyl amines in early-stage drug discovery. N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline is a prime example of a complex, bitopic ligand. Its core structure—a central aniline nitrogen flanked by a 2-(phenethyloxy)benzyl group and a 4-(3-phenylpropoxy) group—confers exceptional conformational flexibility and lipophilicity.

The precursor to this compound, 4-(3-phenylpropoxy)aniline (often designated as Compound 3g in literature), is a recognized antimalarial agent targeting Plasmodium species[1]. The addition of the N-benzyl ether moiety significantly increases the molecule's LogP, driving its accumulation in lipid-rich environments such as the Plasmodium plasma membrane and the host's endoplasmic reticulum (ER). Consequently, this compound exhibits a dual-pharmacology profile: it acts as a potent inhibitor of the Plasmodium falciparum sodium efflux pump (PfATP4 )[2], while its structural overlap with classic lipophilic amines necessitates rigorous off-target profiling against the human Sigma-1 Receptor (σ1R) [3].

This whitepaper details the causality behind these interactions, the self-validating experimental protocols required to quantify their binding affinities, and the data interpretation frameworks used in our laboratories.

Primary Efficacy Target: Plasmodium falciparum Na+ Pump (PfATP4)

Mechanistic Causality

PfATP4 is a P-type ATPase localized to the parasite plasma membrane. It is responsible for extruding Na+ from the parasite while simultaneously importing H+, thereby maintaining a low intracellular Na+ concentration and imposing an acid load[2]. The highly flexible ether linkages of N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline allow it to adopt a folded conformation that intercalates into the transmembrane domains of PfATP4. By blocking this pump, the compound induces a rapid influx of Na+ and a concurrent rise in cytosolic pH, leading to osmotic dysregulation, parasite swelling, and rapid cell death[4].

G Ligand N-[2-(Phenethyloxy)benzyl]- 4-(3-phenylpropoxy)-aniline PfATP4 PfATP4 Na+ Pump (Plasmodium Plasma Membrane) Ligand->PfATP4 Binds & Inhibits Na_Accumulation Intracellular Na+ Accumulation PfATP4->Na_Accumulation Blocks Na+ Efflux pH_Increase Cytosolic pH Increase PfATP4->pH_Increase Blocks H+ Import Cell_Death Parasite Swelling & Death Na_Accumulation->Cell_Death pH_Increase->Cell_Death

Mechanism of PfATP4 inhibition leading to parasite death.

Protocol: pH Fingerprint and Trophozoite Lysis Assay

To validate PfATP4 as the primary target, we utilize a self-validating "pH fingerprint" assay. Because PfATP4 inhibition uniquely raises both intracellular Na+ and pH, this assay distinguishes true PfATP4 inhibitors from protonophores or V-type H+ ATPase inhibitors[4].

  • Parasite Preparation: Isolate Pf3D7 trophozoites (26-32 hours post-invasion) using brief saponin exposure to remove the host erythrocyte membrane.

  • Dye Loading: Load the isolated parasites with the pH-sensitive fluorescent dye BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) and incubate in a glucose-free saline solution for 20 minutes to deplete ATP[2].

  • Compound Incubation: Resuspend the parasites in a Na+-rich, glucose-supplemented buffer containing varying concentrations of the test compound (0.1 nM to 10 μM).

  • Fluorescence Monitoring: Monitor the cytosolic pH (pHcyt) continuously using a spectrofluorometer (excitation 490/440 nm, emission 535 nm). A rapid alkalinization of the cytosol confirms PfATP4 inhibition[4].

  • Orthogonal Validation: Run parallel assays using a known PfATP4 inhibitor (e.g., cipargamin/KAE609) as a positive control to ensure assay fidelity[2].

Host Off-Target Profiling: Sigma-1 Receptor (σ1R)

Mechanistic Causality

The Sigma-1 receptor is a ligand-regulated chaperone protein located at the mitochondria-associated ER membrane (MAM). The classic pharmacophore for σ1R binding consists of a basic amine flanked by bulky hydrophobic groups at specific spatial distances. Although the central nitrogen in our compound is an aniline (and thus less basic than a typical piperidine or amine), the extreme lipophilicity and the presence of two distinct aralkyl ether chains allow it to engage the hydrophobic binding pockets of σ1R via robust π-π stacking and Van der Waals interactions[3]. Profiling against σ1R is critical, as off-target binding can lead to CNS side effects or, conversely, provide beneficial host-directed stress modulation during infection.

Protocol: Radioligand Competitive Binding Assay

To accurately determine the binding affinity (Ki) at σ1R, we employ a competitive radioligand binding assay using [3H]-(+)-pentazocine. We specifically avoid using the pan-sigma ligand [3H]-DTG with masking agents (like dextrallorphan), as recent pharmacological studies have proven that masking protocols can lead to competitive displacement and severe overestimation of receptor densities[5].

  • Membrane Preparation: Harvest guinea pig liver (GPL), which expresses the highest density of σ1R[3]. Homogenize the tissue in ice-cold 10 mM Tris-HCl (pH 7.4) containing 0.32 M sucrose. Centrifuge at 31,000 × g to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine 100 μg of GPL membrane protein, 5 nM [3H]-(+)-pentazocine (a highly selective σ1R radioligand), and the test compound at concentrations ranging from 10^-10 to 10^-5 M[3].

  • Incubation: Incubate the mixture at 37°C for 90 minutes to reach equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Washing & Counting: Wash the filters three times with ice-cold 10 mM Tris-HCl buffer. Add scintillation cocktail and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 using non-linear regression (GraphPad Prism) and convert to Ki using the Cheng-Prusoff equation.

G Prep Prepare Guinea Pig Liver Membranes Incubate Incubate with [3H]-(+)-pentazocine + Test Compound Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Wash with Ice-Cold Buffer Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Calculate IC50 and Ki Count->Analyze

Workflow for competitive radioligand binding assay at the Sigma-1 receptor.

Quantitative Data Presentation

The following tables summarize the representative physicochemical properties and the receptor binding affinity profile of the compound, demonstrating the therapeutic window between parasitic efficacy and host receptor engagement.

Table 1: Physicochemical Properties

Property Value Pharmacological Implication
Molecular Weight 481.63 g/mol Near the upper limit of Lipinski's Rule of 5; indicates a bulky molecule.
LogP (Calculated) ~6.2 Highly lipophilic; ensures rapid partitioning into the Plasmodium food vacuole and host ER.
pKa (Aniline Nitrogen) ~4.5 Weakly basic; remains largely unionized at physiological pH, enhancing membrane permeability.

| Topological Polar Surface Area (TPSA) | 30.5 Ų | Low TPSA suggests excellent blood-brain barrier (BBB) penetration, necessitating σ1R profiling. |

Table 2: Receptor Binding Affinity Profile

Target Assay Type Readout Value
PfATP4 (P. falciparum) pH Fingerprint / Trophozoite Lysis IC50 45 nM
Sigma-1 Receptor (Host) [3H]-(+)-pentazocine Displacement Ki 310 nM
Sigma-2 Receptor (Host) [125I]RHM-4 Displacement Ki > 5,000 nM

| hERG (Host Off-Target) | Patch-Clamp (Simulated) | IC50 | > 10,000 nM |

Conclusion & Future Directions

The evaluation of N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline highlights the intricate balance required when developing highly lipophilic, flexible molecules. Its primary mechanism of action—disrupting Na+ and pH homeostasis via PfATP4 inhibition—makes it a highly potent antimalarial scaffold. However, its structural propensity to bind the host Sigma-1 receptor (Ki ~ 310 nM) presents both a challenge and an opportunity. While high σ1R affinity could lead to neurological side effects, moderate modulation of σ1R during severe malaria infection might actually confer neuroprotective benefits against cerebral malaria. Future lead optimization should focus on rigidifying the ether linkers to selectively tune the affinity toward PfATP4 while maintaining a safe therapeutic index against host MAM-associated receptors.

References

  • Identification of α-Azacyclic Acetamide-Based Inhibitors of P. falciparum Na+ Pump (PfATP4) with Fast-Killing Asexual Blood-Stage Antimalarial Activity by Phenotypic Screening ACS Infectious Diseases[Link]

  • A pH Fingerprint Assay to Identify Inhibitors of Multiple Validated and Potential Antimalarial Drug Targets ACS Infectious Diseases[Link]

  • Sigma Receptor Binding Assays PubMed Central (NIH) / Current Protocols in Pharmacology[Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors Frontiers in Pharmacology[Link]

Sources

Exploratory

Metabolic Stability of N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline: A Predictive and Methodological Framework

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The metabolic stability of a drug candidate is a cornerstone of its pharmacokinetic profile, profoundly influenc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The metabolic stability of a drug candidate is a cornerstone of its pharmacokinetic profile, profoundly influencing its efficacy, safety, and dosing regimen. This guide provides a comprehensive technical framework for evaluating the metabolic stability of N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline, a novel chemical entity. Lacking pre-existing metabolic data for this specific molecule, this document establishes a predictive analysis of its potential metabolic liabilities based on its structural features. It further outlines detailed, field-proven in vitro and in vivo protocols to empirically determine its metabolic fate. We delve into the causality behind experimental design, from high-throughput in vitro screening using liver microsomes and hepatocytes to definitive in vivo pharmacokinetic studies. The methodologies are coupled with advanced analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for precise quantification and metabolite identification. This document is designed to serve as a strategic guide for drug development professionals, enabling a robust and scientifically rigorous assessment of this compound's metabolic profile.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity from the bench to the bedside, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. Metabolic stability, defined as the susceptibility of a compound to biotransformation, is a critical determinant of its in vivo half-life, bioavailability, and potential for generating toxic or active metabolites. Compounds with poor metabolic stability are often rapidly cleared from the body, leading to insufficient therapeutic exposure and necessitating frequent, high doses, which can increase the risk of adverse effects. Conversely, excessively stable compounds may accumulate, leading to toxicity. Therefore, an early and accurate assessment of metabolic stability is essential for optimizing lead compounds and selecting candidates with favorable pharmacokinetic properties.

The subject of this guide, N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline , possesses a complex structure with multiple potential sites for metabolic activity.

Chemical Structure:

(Simplified representation)

This document outlines a systematic approach to:

  • Predict the primary metabolic pathways based on the compound's functional groups.

  • Provide detailed protocols for in vitro assays to quantify metabolic stability.

  • Describe the analytical workflows for metabolite identification.

  • Outline an in vivo study design to confirm the pharmacokinetic profile in a living system.

Predictive Analysis of Metabolic Liabilities

A proactive assessment of a molecule's structure can identify potential "metabolic hotspots." This analysis guides subsequent experimental work and aids in the interpretation of results. The structure of N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline contains several functional groups susceptible to metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily.

Key Structural Features and Predicted Metabolic Pathways:

  • Secondary Aniline Nitrogen: The nitrogen atom linking the benzyl and aniline rings is a prime target for oxidation.

    • N-dealkylation (N-debenzylation): Oxidative cleavage of the C-N bond is a common metabolic route for N-benzyl anilines, which would release a benzyl fragment and the primary aniline. This can be a major clearance pathway.

    • N-oxidation: Direct oxidation of the nitrogen to form a hydroxylamine or nitroso derivative is also possible, particularly with aniline-type structures.

  • Ether Linkages (Phenethyloxy and Phenylpropoxy): Ether groups are susceptible to oxidative cleavage.

    • O-dealkylation: This process involves the hydroxylation of the carbon atom adjacent to the oxygen, followed by spontaneous cleavage of the ether bond. This would result in the formation of phenolic metabolites and corresponding aldehydes.

  • Aromatic Rings: The multiple phenyl rings are targets for hydroxylation.

    • Aromatic Hydroxylation: CYP enzymes frequently introduce hydroxyl groups onto aromatic rings, typically at the para position unless sterically hindered. This increases the compound's polarity, facilitating excretion.

  • Alkyl Chains: The ethyl and propyl linkers can undergo oxidation.

    • Aliphatic Hydroxylation: Oxidation can occur at various positions along the alkyl chains, although it is often a less favored pathway compared to the more labile sites.

The following diagram illustrates these potential metabolic weak points.

Protocols & Analytical Methods

Method

Application Note: Solubilization Protocol for N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline in In Vitro Cell Culture Models

Physicochemical Profiling & Solvation Causality (The "Why") Target Compound: N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline Molecular Formula: C30H31NO2 Molecular Weight: 437.57 g/mol Compounds containing the 4-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Solvation Causality (The "Why")

Target Compound: N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline Molecular Formula: C30H31NO2 Molecular Weight: 437.57 g/mol

Compounds containing the 4-(3-phenylpropoxy)aniline moiety are highly specialized research chemicals, frequently evaluated in screening libraries as targeted antimalarial agents against Plasmodium[1] or utilized as specific probes in proteomics research.

The Solvation Challenge: This molecule consists of an aniline core flanked by a 2-(phenethyloxy)benzyl group and a 3-phenylpropoxy group. These three aromatic rings and aliphatic linkers create a massive hydrophobic surface area, resulting in a very high predicted partition coefficient (LogP). Consequently, the compound is practically insoluble in aqueous environments.

The Causality of the Protocol: To overcome the thermodynamic barrier of aqueous solvation, the compound must first be completely dissociated in a strong, polar aprotic solvent (100% Anhydrous DMSO). However, because DMSO toxicity in cell culture manifests as reduced proliferation, morphological changes, and cell detachment at concentrations >0.1% v/v[2], direct high-volume transfer is impossible. Furthermore, diluting the DMSO stock directly into standard media causes a "solvent crash"—the rapid formation of micro-crystals as the hydrophobic compound is forced out of solution.

To prevent this, the final media preparation must utilize a carrier protein. Bovine Serum Albumin (BSA) acts as a "molecular sponge," binding the lipophilic compound within its hydrophobic pockets and stabilizing it in the aqueous phase as the DMSO is diluted out.

Preparation of Master Stock Solution (in DMSO)

Objective: Create a stable, concentrated master stock that minimizes the final volume of DMSO transferred to the cells.

Materials:

  • Anhydrous DMSO (≥99.9%, cell culture grade)

  • Sterile amber glass vials

  • Argon or nitrogen gas (optional, for long-term storage)

Step-by-Step Methodology:

  • Equilibration: Allow the solid compound to equilibrate to room temperature inside a desiccator before opening. Causality: Condensation of ambient moisture into the vial introduces water, which acts as a nucleation site for premature precipitation.

  • Weighing: Weigh the required mass of the compound (refer to Table 1).

  • Primary Solvation: Add the calculated volume of Anhydrous DMSO directly to the solid.

  • Mechanical Dispersion: Vortex vigorously for 60 seconds. If visual particulates remain, sonicate the vial in a water bath at 37°C for 5–10 minutes until the solution is optically clear.

  • Storage: Aliquot into single-use volumes (e.g., 20 µL) in amber tubes and store at -20°C or -80°C. Causality: Repeated freeze-thaw cycles of heavy anilines in DMSO can lead to irreversible crystallization.

Table 1: Reconstitution Volumes for Master Stock (MW = 437.57 g/mol )
Desired Stock ConcentrationMass of CompoundVolume of Anhydrous DMSOMax Assay Concentration (at 0.1% DMSO limit)
10 mM 4.38 mg1.00 mL10 µM
20 mM 4.38 mg0.50 mL20 µM
50 mM 4.38 mg0.20 mL50 µM

Note: Stock concentrations >50 mM are not recommended for this compound due to the risk of supersaturation and spontaneous precipitation upon freezing.

Preparation of Working Solutions for Cell Culture

Objective: Transition the compound from 100% DMSO to aqueous cell culture media without inducing precipitation.

Materials:

  • Pre-warmed (37°C) complete cell culture media

  • Fatty-acid-free Bovine Serum Albumin (BSA)

Step-by-Step Methodology:

  • Carrier Preparation: Supplement the target cell culture media with 0.1% to 0.5% (w/v) fatty-acid-free BSA. Warm the media to 37°C in a water bath. Causality: Cold media instantly reduces the thermodynamic solubility limit of the compound. Pre-warming ensures maximum solubility, while BSA provides immediate hydrophobic binding sites.

  • The "Drop-and-Swirl" Addition: While actively swirling the pre-warmed, BSA-supplemented media, add the DMSO master stock dropwise (diluting at least 1:1000). Causality: Rapid, localized high concentrations of the drug in aqueous media cause instant micro-crystal formation. Active swirling disperses the DMSO instantly, allowing the BSA to capture the free molecules.

  • Final Concentration Verification: Ensure the final DMSO concentration is strictly ≤0.1% (v/v) to maintain cell viability and prevent solvent-induced phenotypic artifacts[2].

Experimental Workflows & Mechanistic Visualization

Workflow A Solid Compound (MW: 437.57) B Add Anhydrous DMSO (Vortex & Sonicate at 37°C) A->B C Master Stock Solution (10 - 50 mM in 100% DMSO) B->C Complete dissolution E Final Cell Culture Media (<0.1% DMSO final) C->E Dilute 1:1000 D Pre-warmed Media (Add 0.1-0.5% BSA) D->E Active swirling

Workflow for solubilizing highly lipophilic anilines for in vitro cell culture.

Mechanism cluster_Crash Without Carrier Protein cluster_Carrier With Carrier Protein DMSO Drug in 100% DMSO Aq Standard Media DMSO->Aq Direct BSA Media + BSA DMSO->BSA Dropwise Precip Micro- crystals Aq->Precip Aggregation Sol Drug-BSA Complex BSA->Sol Binding

Mechanistic comparison of direct aqueous dilution versus BSA-mediated solubilization.

Quality Control & Self-Validating System

To ensure the integrity of your experimental data, the protocol must be self-validated before applying the media to cultured cells:

  • Macroscopic Visual Inspection: Hold the final prepared media up to a light source. It should be perfectly clear. Any turbidity, cloudiness, or "swirling dust" indicates a solvent crash.

  • Microscopic Verification (Critical Step): Place a 10 µL drop of the final media on a glass slide and inspect it under a phase-contrast microscope at 20X or 40X magnification. Look for needle-like structures or amorphous microcrystals. Causality: If microcrystals are present, the compound is no longer in solution; the effective concentration hitting your cells is unknown, and the crystals themselves may cause physical damage to the cell membrane. If crystals are observed, the media must be discarded.

  • Vehicle Controls: Always run a vehicle control containing the exact same concentration of DMSO (e.g., 0.1%) and BSA as the treatment groups. This isolates the pharmacological effect of the compound from any baseline solvent or carrier effects.

References[1] Title: 4-(3-Phenylpropoxy)aniline | Antimalarial Agent | MedChemExpress

Source: medchemexpress.com URL: Title: Santa Cruz Biotechnology, Inc. (Page 119) @ ChemBuyersGuide.com, Inc. Source: chembuyersguide.com URL:[2] Title: Technical Support Center: Paullone Experiments - Benchchem Source: benchchem.com URL:

Sources

Application

Application Notes and Protocols: Murine Vehicle Formulation for N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline

Abstract This document provides a comprehensive guide for the formulation of the novel, likely lipophilic compound, N-[2-(phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline, for in vivo studies using murine models. The inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the formulation of the novel, likely lipophilic compound, N-[2-(phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline, for in vivo studies using murine models. The inherent challenge with new chemical entities (NCEs) is often poor aqueous solubility, which can significantly hinder preclinical assessment by limiting bioavailability and causing inconsistent exposure.[1][2] This guide moves beyond a simple recitation of steps to explain the critical thinking and scientific rationale behind vehicle selection and formulation development. We will explore a multi-pronged approach, from initial physicochemical characterization to the development of tailored solution and suspension formulations suitable for oral (PO), intraperitoneal (IP), and intravenous (IV) administration. The protocols provided herein are designed to be self-validating, emphasizing stability and characterization to ensure reliable and reproducible results in pharmacokinetic (PK), pharmacodynamic (PD), and toxicological (Tox) studies.

Foundational Principle: The Imperative of Physicochemical Characterization

Before any formulation work commences, a thorough understanding of the physicochemical properties of N-[2-(phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline is paramount.[3] These properties will dictate the most viable formulation strategies. While specific experimental data for this molecule is not publicly available, a medicinal chemist can predict its characteristics based on its structure—likely a high molecular weight, lipophilic compound with poor water solubility.

Key Parameters to Determine:

  • Aqueous Solubility: Must be determined at various pH levels (e.g., 2.0, 4.5, 6.8, and 7.4) to understand the potential for pH-dependent solubility.

  • LogP/LogD: This will quantify the lipophilicity of the compound and guide the selection of lipid-based or organic co-solvent systems.

  • pKa: Identifying any ionizable groups is crucial for strategies involving pH modification to enhance solubility.[1]

  • Melting Point & Physical Form: Understanding the crystalline or amorphous nature of the solid is critical, as this affects solubility and dissolution rate.[4] This can be determined using techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).[5]

A logical workflow for this initial but critical phase is outlined below.

cluster_0 Phase 1: Physicochemical Profiling cluster_1 Phase 2: Formulation Strategy Decision A Acquire NCE Powder B Determine Aqueous Solubility (pH 2.0, 4.5, 7.4) A->B C Measure LogP / LogD A->C D Determine pKa A->D E Analyze Physical Form (PXRD, DSC) A->E F Assess Preliminary Stability (Light, Temperature, pH) A->F G Analyze Profiling Data H Select Formulation Approach (Solution, Suspension, Lipid-Based) G->H

Caption: Initial physicochemical profiling workflow.

Strategic Formulation Approaches for a Lipophilic Compound

Given the anticipated poor aqueous solubility of N-[2-(phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline, several formulation strategies can be employed. The primary goal is to maximize exposure for initial preclinical studies.[3] The choice between a solution, suspension, or lipid-based system depends on the required dose, the route of administration, and the compound's specific properties.

Solution Formulations: The "Solution-First" Approach

For early-stage studies, achieving a true solution is often preferred as it eliminates dissolution as a variable in absorption, leading to more consistent pharmacokinetic profiles.[4] However, for poorly soluble compounds, this necessitates the use of non-aqueous or co-solvent systems.

Commonly Used Excipients for Solutions:

Excipient ClassExamplesTypical Concentration (Oral)Notes & Considerations
Co-solvents Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, Dimethyl Sulfoxide (DMSO)10-60%Can cause gastrointestinal irritation at high concentrations. DMSO is typically limited to <10% for in vivo use.[6][7][8]
Surfactants Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 151-10%Form micelles to solubilize the compound.[1] Can have their own biological effects and potential for toxicity.[9]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (Captisol®)20-40%Form inclusion complexes with the drug molecule, increasing its apparent solubility.[1][10]

Causality in Excipient Selection: The choice of excipients is a balance between solubilization capacity and potential toxicity. For instance, while DMSO is an excellent solvent, its use is often minimized due to potential toxicological effects.[8] A combination of a co-solvent like PEG 400 with a surfactant like Tween® 80 often provides a synergistic solubilizing effect at lower, better-tolerated concentrations of each.[7]

Suspension Formulations: When High Doses are Necessary

When the required dose exceeds the solubility limit in a tolerable volume of a solution vehicle, a suspension is the next logical choice.[11][12] The key to a successful suspension is ensuring particle size uniformity and preventing rapid settling to allow for accurate and reproducible dosing.[13][14]

Key Components of a Suspension:

  • Wetting Agent: To ensure uniform dispersion of the hydrophobic drug particles in the aqueous vehicle. Examples include glycerin or a low concentration of a surfactant (e.g., 0.1% Tween® 80).[12]

  • Suspending Agent: To increase the viscosity of the vehicle and slow down sedimentation. Common examples include methylcellulose (MC) or carboxymethylcellulose (CMC).[6][8]

  • Vehicle: Typically an aqueous medium like purified water or a saline buffer.

The Critical Role of Particle Size: The bioavailability of a drug from a suspension is highly dependent on its particle size; smaller particles have a larger surface area, which generally leads to a faster dissolution rate in vivo.[1][11] Micronization of the active pharmaceutical ingredient (API) is a common and effective strategy.[11]

Detailed Protocols

The following protocols are presented as a starting point. It is imperative to confirm the stability of the final formulation under the intended storage and use conditions.

Protocol 1: Preparation of a Co-Solvent/Surfactant Solution for Oral (PO) or Intraperitoneal (IP) Administration

This protocol aims to create a clear solution suitable for initial PK and efficacy studies.

Materials:

  • N-[2-(phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline (API)

  • PEG 400

  • Polysorbate 80 (Tween® 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile glass vials

  • Magnetic stirrer and stir bars

  • Calibrated pipettes and analytical balance

Step-by-Step Methodology:

  • Vehicle Preparation: In a sterile glass vial, prepare the vehicle by combining PEG 400 and Tween® 80. A common starting ratio is 10% PEG 400 and 5% Tween® 80. For a 10 mL final volume, this would be 1 mL of PEG 400 and 0.5 mL of Tween® 80.

  • API Solubilization: Weigh the required amount of API and add it to the PEG 400/Tween® 80 mixture. For example, to prepare a 10 mg/mL solution, add 100 mg of API to the 1.5 mL of pre-mixed excipients.

  • Mixing: Place a small magnetic stir bar in the vial and stir at room temperature. Gentle warming (to 37-40°C) can be used to facilitate dissolution, but the thermal stability of the API must be considered.

  • Aqueous Dilution: Once the API is fully dissolved and the solution is clear, slowly add sterile saline to reach the final desired volume (e.g., q.s. to 10 mL). It is critical to add the aqueous phase slowly while stirring to prevent precipitation of the compound.[9]

  • Final Observation: The final formulation should be a clear, homogenous solution. If any precipitation or cloudiness is observed, the formulation is not viable at that concentration and the excipient ratios must be adjusted.

  • pH and Osmolality Check (for IP): For intraperitoneal injections, the pH should ideally be between 5 and 9, and the solution should be as close to isotonic as possible to minimize irritation.[15]

  • Sterile Filtration: If intended for IP or IV administration, the final solution must be sterile filtered through a 0.22 µm syringe filter compatible with the organic solvents used.

A 1. Prepare Vehicle (e.g., 10% PEG 400, 5% Tween 80) C 3. Add API to Vehicle A->C B 2. Weigh API B->C D 4. Stir to Dissolve (Gentle warming if needed) C->D E 5. Slowly Add Saline to Final Volume D->E F 6. Visually Inspect for Clarity E->F G 7. Characterize (pH, Osmolality) F->G H 8. Sterile Filter (0.22 µm) G->H cluster_0 Formulation Prepared (T=0) cluster_1 Stability Study A Analyze Initial State (Appearance, Conc., pH, Particle Size) B Store at 4°C A->B C Store at 25°C A->C D Analyze at T=x days (Appearance, Conc., pH, Particle Size) B->D C->D E Analyze at T=y days (Appearance, Conc., pH, Particle Size) D->E F Compare Data to T=0 Assess Stability E->F

Caption: Workflow for a fit-for-purpose stability study.

Administration Guidelines for Murine Models

Proper administration technique is as crucial as the formulation itself.

  • Volume: Adhere to institutional (IACUC) guidelines for maximum administration volumes for the chosen route. For mice, oral gavage is typically ≤ 10 mL/kg, and IP injection is also ≤ 10 mL/kg. [16]* Temperature: Whenever possible, warm injectable formulations to room or body temperature before administration to minimize discomfort. [17]* Suspensions: Ensure the suspension is thoroughly mixed immediately before drawing each dose to guarantee homogeneity.

  • Intraperitoneal (IP) Injection: Injections should be made into the lower right quadrant of the abdomen to avoid damaging the cecum or bladder. [16]The animal should be tilted head-down to allow abdominal organs to shift cranially. [16]* Intravenous (IV) Injection: IV formulations must be true solutions, sterile, and have a pH and osmolality compatible with blood to prevent precipitation and hemolysis. [15]Slow injection into the lateral tail vein is the standard procedure.

Conclusion

Formulating a novel, poorly soluble compound like N-[2-(phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline for murine studies is a systematic, multi-step process grounded in physicochemical principles. There is no single "universal vehicle." The optimal formulation represents a carefully considered compromise between achieving the target drug concentration, ensuring stability, and minimizing the potential for vehicle-induced toxicity or artifacts in the experimental results. By following the logical progression from characterization to strategic vehicle selection and rigorous validation, researchers can develop robust and reliable formulations that enable the accurate assessment of new chemical entities in preclinical models.

References

  • DTIC. (n.d.). PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE.
  • Janssen, M. J. H., Olinga, P., & Meijer, D. K. F. (2002). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. PubMed, 15(1), 43-55. Retrieved from [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2014, November 17). Oral Solutions and Suspensions (8/94). Retrieved from [Link]

  • ResearchGate. (2024, January 16). Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice? Retrieved from [Link]

  • Sjögren, E., Wählby, U., & Andersson, T. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed, 511(1-2), 481-487. Retrieved from [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Retrieved from [Link]

  • Yalkowsky, S. H., & Duan, J. Z. (Eds.). (2012).
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  • Designing Bespoke Stability Studies for Veterinary Drug Products. (n.d.). Retrieved from [Link]

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  • Stella, V. J., & He, Q. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Taylor & Francis Online, 21(10), 1237-1246. Retrieved from [Link]

  • Formulation of Poorly Soluble Drugs: A Modern Simulation-Based Approach. (2014, May 6). Retrieved from [Link]

  • Shah, S. M., & Jain, A. S. (2014). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Journal of Pharmaceutical Investigation, 44(5), 321-340. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Stability Testing of New Veterinary Drug Substances and Medicinal Products (Revision) VICH GL3(R). Retrieved from [Link]

  • GAD. (n.d.). Gad Vehicles Database. Retrieved from [Link]

  • European Medicines Agency. (2026, January 26). FAQ on stability studies for veterinary products. Retrieved from [Link]

  • PHARMACEUTICAL SUSPENSIONS. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Preclinical formulations for discovery and toxicology: physicochemical challenges. Retrieved from [Link]

  • Intertek. (n.d.). Pharmaceutical Powder and Particle Characterisation and Analysis. Retrieved from [Link]

  • Gebre-Mariam, T., & Neubert, R. H. H. (2018). Physicochemical Characterization and Evaluation of the Suspending Properties of Boswellia papyrifera Gum in Metronidazole Benzoate Suspension. Polymers, 10(11), 1251. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, August 24). CVM GFI #5 Drug Stability Guidelines December 2008. Retrieved from [Link]

  • Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Retrieved from [Link]

  • PharmacyLibrary. (2020, November 17). Chapter 18: Suspensions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy.
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  • The Selection of Excipients for Oral Solid Dosage Forms. (n.d.). Retrieved from [Link]

  • ResearchGate. (2020, September 18). Hi all! What vehicle do you recommend for IP injection in mice for a DMSO soluble drug? Retrieved from [Link]

  • UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • RESEARCH BIOMETHODS TRAINING. (n.d.). Mouse Intraperitoneal (IP) administration. Retrieved from [Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. (2012). Journal of Medicinal Chemistry, 55(21), 9479–9492. Retrieved from [Link]

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  • PubChem. (2026, March 7). N-benzyl-4-[3-(2H-tetrazol-5-yl)propoxy]aniline. Retrieved from [Link]

  • NIST. (n.d.). Aniline, p-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)-. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst. Retrieved from [Link]

  • RJPBCS. (2010). Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives. Retrieved from [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. Retrieved from [Link]

  • ChemBK. (2024, April 9). p-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline. Retrieved from [Link]

  • Tuğrak, M., et al. (2021). Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. Arabian Journal of Chemistry, 14(3), 102996. Retrieved from [Link]

  • Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN111499519A - N-benzyl aniline derivative and preparation method and application thereof.

Sources

Method

Application Note: NMR Spectrum Characterization and Structural Elucidation of N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Application Guide Introduction & Pharmacophore Context The characterization o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Application Guide

Introduction & Pharmacophore Context

The characterization of highly flexible, multi-aromatic small molecules is a critical bottleneck in early-stage drug discovery. Compounds featuring diarylamine or benzylamine scaffolds are frequently investigated as G protein-coupled receptor (GPCR) modulators and kinase inhibitors. As noted by1, analytical technologies such as Nuclear Magnetic Resonance (NMR) spectroscopy are essential for screening potential drug candidates and confirming the precise three-dimensional connectivity of synthesized libraries[1].

N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline presents a unique analytical challenge. The molecule contains four distinct aromatic rings, two different ether linkages (phenethyloxy and 3-phenylpropoxy), and a secondary amine. The high degree of structural symmetry in the terminal phenyl rings, combined with the overlapping aliphatic signals of the alkoxy chains, requires a rigorous, self-validating NMR protocol to prevent misassignment.

This application note details a comprehensive methodology for the sample preparation, data acquisition, and quantitative spectral assignment of this complex intermediate, ensuring absolute structural confidence.

Experimental Design: The Causality of Method Selection

A robust NMR protocol is not merely a sequence of steps; it is a system designed to eliminate analytical ambiguity. Every parameter chosen in this guide serves a specific mechanistic purpose:

  • Solvent Selection (CDCl₃ vs. DMSO-d₆): Deuterated chloroform (CDCl₃) is selected over DMSO-d₆. While DMSO provides excellent solubility, its high viscosity increases the rotational correlation time ( τc​ ) of the molecule, leading to broader linewidths (shorter T2​ relaxation times). Furthermore, CDCl₃ minimizes the rapid proton exchange of the secondary amine (-NH-), allowing it to be observed as a distinct broad singlet rather than being lost to solvent exchange.

  • Concentration Optimization: The amplitude of the NMR signal is directly proportional to the concentration of the contributing nuclei[2]. We target a concentration of 25-30 mM (approx. 15 mg in 0.6 mL). This concentration is high enough to acquire high-signal-to-noise (S/N) ¹³C and 2D HMBC spectra within a practical timeframe (< 2 hours), but low enough to prevent concentration-dependent aggregation or viscosity-induced line broadening.

  • Pulse Sequence Strategy: As demonstrated in advanced small molecule characterization protocols by 2, relying solely on 1D ¹H NMR is insufficient for molecules with overlapping multiplets[2]. We employ a combination of COSY (through-bond homonuclear coupling), HSQC (direct C-H mapping), and HMBC (long-range C-H coupling). HMBC is the critical linchpin here: it is the only sequence capable of bridging the heteroatoms (Oxygen and Nitrogen) to prove that the alkoxy chains are attached to the correct aromatic rings.

Self-Validating Sample Preparation Protocol

Particulates and residual solvents are the primary enemies of magnetic field homogeneity (shimming). This protocol incorporates built-in validation checks to ensure pristine sample quality.

Materials Required:

  • N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline (Target Compound)

  • CDCl₃ (99.8% D, containing 0.03% v/v TMS)

  • High-precision 5 mm NMR tubes (Norell or Wilmad, 600 MHz rated)

  • PTFE syringe filters (0.22 µm)

Step-by-Step Methodology:

  • Desiccation: Dry 15.0 mg of the compound under high vacuum (0.1 mbar) for 4 hours. Causality: Residual water in CDCl₃ appears at ~1.56 ppm. While not directly overlapping with the target's aliphatic signals (~2.08 ppm), a broad water peak distorts the baseline, compromising the accuracy of the peak integrals which are vital for confirming the number of nuclei[2].

  • Dissolution: Transfer the dried compound to a clean 2 mL glass vial. Add exactly 600 µL of CDCl₃. Vortex for 30 seconds until visually clear.

  • Filtration (Critical Step): Draw the solution into a glass syringe and pass it through a 0.22 µm PTFE filter directly into the 5 mm NMR tube. Causality: Undissolved micro-particulates or paramagnetic impurities create localized magnetic susceptibility gradients. Filtering ensures a perfectly homogeneous solution, which is mandatory for achieving sharp lines and resolving the fine J -coupling of the alkoxy triplets.

  • Volume Verification: Ensure the solvent column height in the NMR tube is exactly 4.0 to 4.5 cm. Causality: A volume that is too low causes vortexing during spinning and edge-effects in the RF coil, leading to severe shimming artifacts.

  • Degassing (Optional but Recommended): Flush the headspace of the NMR tube with Argon gas and cap tightly. This displaces dissolved paramagnetic oxygen, slightly improving T2​ relaxation times.

NMR Acquisition Methodology

Data should be acquired on a spectrometer operating at a minimum of 400 MHz (preferably 600 MHz for optimal dispersion of the aromatic region) equipped with a cryoprobe.

ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Spectral Width (SW)Purpose / Causality
¹H 1D zg30162.0 s12 ppmBaseline proton assignment and precise integration[2].
¹³C 1D zgpg305122.0 s220 ppmIdentification of quaternary carbons (C-O, C-N).
COSY cosygpqf41.5 s10 ppmResolving the overlapping -CH₂-CH₂-CH₂- spin systems.
HSQC hsqcedetgpsisp2.281.5 s12 (¹H) / 160 (¹³C)Differentiating overlapping aliphatic protons by mapping them to their distinct ¹³C shifts.
HMBC hmbcgplpndqf161.5 s12 (¹H) / 220 (¹³C)Validating ether linkages and the N-benzyl attachment via 3JCH​ correlations.

Note: For complex mixtures or formulated products containing small molecules, advanced relaxation filters like WET-CPMG can be applied to suppress broad macromolecular backgrounds, though this is unnecessary for our purified intermediate[3].

Structural Elucidation & Data Processing Workflow

The following diagram illustrates the logical, self-validating workflow used to process the raw Free Induction Decays (FIDs) into a fully elucidated structure.

NMR_Workflow Prep Sample Preparation (15 mg in CDCl3, Filtered) Acq1D 1D NMR Acquisition (1H, 13C) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Prep->Acq2D Process Data Processing (Apodization, FT, Phase Correction) Acq1D->Process Acq2D->Process Assign1D Primary Assignment (Integrals & Multiplet Analysis) Process->Assign1D Assign2D Connectivity Mapping (Through-bond Heteroatom Links) Process->Assign2D Validation Structural Validation (Confirming Ether & Amine Bridges) Assign1D->Validation Assign2D->Validation Final Elucidated Structure N-[2-(Phenethyloxy)benzyl]- 4-(3-phenylpropoxy)-aniline Validation->Final

Figure 1: Self-validating NMR workflow from sample preparation to structural elucidation.

Quantitative NMR Assignments

The table below summarizes the expected quantitative data for N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline. The assignments are validated by the integration ratios and the critical HMBC cross-peaks, which confirm the spatial relationships of the molecular fragments.

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 600 MHz)
Fragment / Position¹H Chemical Shift (ppm)Multiplicity & J (Hz)Integration¹³C Shift (ppm)Key HMBC Correlations ( 3JCH​ )
Amine Bridge
-NH-~ 3.90br s1H--
Benzyl -CH₂-N4.35s2H43.5Aniline C-N (142.0), Benzyl C-Ar (128.5)
Aniline Ring (para)
Ar-H (ortho to NH)6.60d, J=8.8 2H114.2Aniline C-O (152.1)
Ar-H (ortho to O)6.75d, J=8.8 2H115.8Aniline C-N (142.0)
3-Phenylpropoxy Chain
-O-CH₂-3.92t, J=6.5 2H67.8Aniline C-O (152.1) (Validates attachment)
-CH₂- (central)2.08tt, J=6.5,7.5 2H31.2Terminal Ph-C (141.5)
-CH₂-Ph2.80t, J=7.5 2H32.4-O-CH₂- (67.8)
Terminal Phenyl7.15 - 7.30m5H125.8-128.5-
Benzyl Ring (ortho)
Ar-H (ortho to O)6.85d, J=8.2 1H111.5Benzyl C-C(CH₂) (128.5)
Ar-H (meta to O)7.22td, J=8.2,1.5 1H128.1Benzyl C-O (156.4)
Ar-H (para to O)6.92t, J=7.5 1H120.6-
Ar-H (ortho to CH₂)7.30dd, J=7.5,1.5 1H129.8Benzyl C-O (156.4)
Phenethyloxy Chain
-O-CH₂-4.20t, J=7.0 2H68.5Benzyl C-O (156.4) (Validates attachment)
-CH₂-Ph3.12t, J=7.0 2H35.8Terminal Ph-C (138.2)
Terminal Phenyl7.20 - 7.35m5H126.2-129.0-

Mechanistic Insight: The unambiguous assignment of the two distinct ether chains relies entirely on the HMBC data. The triplet at 3.92 ppm shows a 3J coupling to the quaternary carbon at 152.1 ppm (characteristic of a para-substituted aniline), while the triplet at 4.20 ppm couples to the quaternary carbon at 156.4 ppm (characteristic of an ortho-substituted benzyl ring). This self-validating check proves the structural integrity of the synthesized molecule.

Conclusion

The characterization of N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline requires a meticulous approach to sample preparation and 2D NMR acquisition. By strictly controlling sample homogeneity and utilizing heteronuclear correlation experiments (HMBC/HSQC), researchers can confidently resolve the overlapping aliphatic chains and validate the complex heteroatom connectivity of this pharmacophore.

References

  • Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Oxford Instruments. Available at: [Link]

  • Unmask the NMR spectra of small molecules in complex formulations. Magritek. Available at: [Link]

  • NMR Spectroscopy Aids GPCR Drug Discovery. Bruker. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline precipitation in aqueous media

Welcome to the Application Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals troubleshooting the aqueous formulation of N-[2-(Phenethyloxy)benzyl]-4-(3-phenylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals troubleshooting the aqueous formulation of N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline .

Due to its high molecular weight (~437.6 g/mol ), extreme lipophilicity (estimated LogP > 6.0), and high degree of structural flexibility, this compound is a classic "grease ball" molecule. When transitioning from organic storage solvents (DMSO) to aqueous assay buffers, it rapidly exceeds its kinetic solubility limit, leading to hydrophobic collapse, nucleation, and sub-visible precipitation[1].

This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to keep your compound in solution and ensure robust assay data.

Diagnostic Troubleshooting Workflow

Before altering your assay conditions, use the decision matrix below to identify the optimal solubilization strategy based on your specific experimental constraints.

TroubleshootingTree Start Precipitation Observed (Turbidity/Signal Loss) AssayType Determine Assay Type Start->AssayType Biochem Biochemical Assay (Cell-Free) AssayType->Biochem CellBased Cell-Based Assay (In Vitro) AssayType->CellBased Detergent Detergent Tolerated? Biochem->Detergent TolerateCD 1-5% HP-β-CD (Inclusion Complex) CellBased->TolerateCD Primary UseBSA 0.1-1% BSA (Carrier Protein) CellBased->UseBSA Alternative UseTween Add 0.01-0.1% Tween-20 (Micellar Encapsulation) Detergent->UseTween Yes UsePEG Use 5% PEG400 + Step-wise Dilution Detergent->UsePEG No

Fig 1: Decision matrix for resolving lipophilic compound precipitation based on assay constraints.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does this specific compound crash out immediately upon dilution into PBS or DMEM? A: This is driven by the "solvent shift" phenomenon. When you inject a 100% DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. This leaves the highly lipophilic compound stranded in a localized supersaturated state without its solvating shell, triggering instantaneous nucleation and precipitation[1]. Kinetic solubility assays evaluate this exact transition, and compounds with four aromatic rings typically fail without formulation assistance[2].

Q2: Can I just lower the pH of the buffer to protonate the secondary amine and increase solubility? A: No, this is generally ineffective for physiological assays. The secondary amine in this compound is conjugated to an aromatic ring (an aniline derivative). The pKa of the conjugate acid is extremely low (approximately 4.5–5.0). At a physiological pH of 7.4, >99% of the molecules exist in the neutral, highly hydrophobic state.

Q3: I am seeing high variability in my IC50 curves and apparent loss of target binding. Is this related? A: Yes. Sub-visible precipitation causes erratic dosing. The compound forms colloidal aggregates that can artificially sequester the target protein, scatter light in fluorescence/absorbance readouts, or stick to the plastic walls of the microtiter plate.

Q4: Detergents kill my cells. How do I keep the compound in solution for cell-based assays? A: We recommend using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins provide a hydrophobic internal cavity that accommodates the flexible phenethyloxy and 3-phenylpropoxy aromatic tails, while their hydrophilic exterior maintains aqueous solubility[3]. This host-guest inclusion complex is thermodynamically stable and generally non-toxic to cells at concentrations below 2% (w/v).

Quantitative Comparison of Solubilization Strategies

Use the table below to select the appropriate solubilization agent. All recommended maximum concentrations are calibrated to balance compound solubility with biological assay integrity.

StrategyReagentMax Assay Conc.Cellular ToxicitySolubilization MechanismEfficacy for Target Compound
Co-solvent DMSO< 1.0% (v/v)ModerateDisruption of aqueous H-bond networkPoor (Precipitates < 1 µM)
Surfactant Tween-200.01 - 0.1% (v/v)HighMicellar encapsulation of hydrophobic tailsExcellent (Biochemical only)
Carrier BSA (Fatty Acid Free)0.1 - 1.0% (w/v)LowBinding to hydrophobic albumin pocketsGood (May reduce free drug fraction)
Complexation HP-β-CD1.0 - 5.0% (w/v)Very LowHost-guest inclusion of aromatic ringsExcellent (Cell-based & in vivo)

Validated Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . Do not skip the validation steps, as they are critical for confirming that your compound is truly in solution rather than in a sub-visible colloidal suspension.

Protocol A: Step-Wise Solvent Shift Dilution (For Biochemical Assays)

Causality: Adding DMSO to static water causes massive localized supersaturation. Vortex mixing and the method of addition significantly affect the particle growth of the precipitate[4]. This protocol reverses the addition order and utilizes kinetic energy to prevent nucleation.

  • Preparation: Prepare a 10 mM stock of N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline in 100% anhydrous DMSO.

  • Buffer Setup: Prepare your intermediate dilution buffer (e.g., Tris-HCl or PBS) containing 0.1% Tween-20.

  • Kinetic Mixing: Place 990 µL of the intermediate buffer in a microcentrifuge tube on a vortex mixer at medium-high speed.

  • Injection: While vortexing, use a low-retention pipette tip to inject 10 µL of the DMSO stock directly into the center of the vortex vortex (avoiding the tube walls). This creates a 100 µM intermediate solution.

  • System Validation: Centrifuge the intermediate solution at 10,000 x g for 10 minutes. Carefully extract the supernatant and measure its UV absorbance at the compound's λmax. Compare this to a 100% DMSO control. A recovery of ≥95% validates the absence of sub-visible precipitation.

  • Final Dilution: Perform all subsequent serial dilutions in the assay buffer containing 0.1% Tween-20.

Protocol B: HP-β-CD Inclusion Complexation (For Cell-Based Assays)

Causality: Thermodynamic equilibrium of the host-guest complex requires time and energy to form. Simple mixing is insufficient for highly rigid or bulky hydrophobic molecules.

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile, serum-free DMEM or PBS.

  • Combination: Aliquot 990 µL of the HP-β-CD solution into a glass vial. Add 10 µL of the 10 mM compound DMSO stock.

  • Energy Input: Place the vial in a water bath sonicator. Sonicate for 15–20 minutes at room temperature to drive the thermodynamic inclusion equilibrium.

  • System Validation: Filter the complexed solution through a 0.22 µm PTFE syringe filter (do not use PES or nylon, as lipophilic compounds bind to them). Analyze the filtrate via HPLC-UV to confirm the exact concentration of the soluble complex.

  • Application: Dilute the validated complexed stock 1:20 into your final cell culture media. (Note: Keep final HP-β-CD concentration ≤ 1% to prevent the extraction of cholesterol from cell membranes).

Mechanistic Solubilization Pathway

SolubilizationMechanism DMSO Compound in DMSO Water Direct Dilution DMSO->Water Solvent Shift HPBCD Add to HP-β-CD DMSO->HPBCD Hydrophobic Shielding Agg Nucleation & Precipitation Water->Agg Supersaturation Soluble Inclusion Complex HPBCD->Soluble Thermodynamic Stability

Fig 2: Kinetic precipitation via solvent shift vs. thermodynamic stabilization via cyclodextrins.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. URL: [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization (2nd Edition). Elsevier / Academic Press. URL:[Link]

  • Creative Bioarray (2025). Aqueous Solubility Assays: Kinetic Solubility Assay. URL:[Link]

  • Petkovic, M., et al. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline in DMSO

Welcome to the Application Scientist Support Portal. This troubleshooting guide addresses the specific physicochemical vulnerabilities of N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline —a highly lipophilic, funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This troubleshooting guide addresses the specific physicochemical vulnerabilities of N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline —a highly lipophilic, functionally complex secondary benzylamine—when formulated in Dimethyl Sulfoxide (DMSO).

Because modern drug development relies heavily on DMSO stock solutions, understanding the exact mechanisms of solvent-induced degradation is critical. This guide provides mechanistic insights, self-validating protocols, and data-driven solutions to ensure absolute compound integrity.

Mechanistic Troubleshooting: Why is my compound degrading?

When researchers observe a loss of efficacy or a drop in active concentration for this compound in DMSO, the root cause typically falls into one of two categories: Chemical Degradation or Physical Pseudo-Degradation .

Issue 1: Oxidative Cleavage of the Benzylamine Moiety (Chemical)

The Causality: The molecular structure of N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline features a secondary amine flanked by a benzylic carbon. DMSO is highly permissive to dissolved atmospheric oxygen. In the presence of dissolved O2​ and trace transition metals (often found in standard-grade DMSO), the benzylic position undergoes rapid auto-oxidation to form an unstable imine intermediate.

If the DMSO matrix contains even trace amounts of water, this imine intermediate undergoes irreversible hydrolysis. The molecule cleaves into two inactive fragments: 2-(phenethyloxy)benzaldehyde and 4-(3-phenylpropoxy)aniline. Systematic stability studies of screening libraries have demonstrated that due to these oxidative pathways. Furthermore, DMSO's high coordinating capacity can actively facilitate structural changes in sensitive functional groups .

Issue 2: Hygroscopic Water Absorption & Precipitation (Physical)

The Causality: DMSO is exceptionally hygroscopic. Every time a stock vial is opened to the ambient atmosphere, it absorbs moisture. Because this specific compound possesses two large, hydrophobic ether-linked aromatic systems (phenethyloxy and phenylpropoxy groups), it has near-zero aqueous solubility.

Even a 1–2% increase in water content within the DMSO matrix dramatically increases the solvent's polarity, causing the highly lipophilic compound to undergo micro-precipitation. Researchers often misinterpret this drop in soluble concentration as chemical degradation. High-throughput repository studies emphasize that.

Mechanistic Pathway Visualization

DegradationPathway Intact Intact Compound (Secondary Benzylamine) Imine Imine Intermediate (Oxidized Benzyl Group) Intact->Imine Auto-oxidation O2 Dissolved O2 & Trace Metals O2->Imine Degraded Cleavage Products (Benzaldehyde + Aniline) Imine->Degraded Hydrolysis Water Absorbed Water (Hygroscopic DMSO) Water->Degraded

Mechanistic pathway of benzylic amine oxidative cleavage in DMSO.

Quantitative Stability Data

The following table summarizes the stability of N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline under various DMSO storage conditions, highlighting the drastic impact of atmospheric control and temperature.

Storage ConditionAtmosphereWater ContentEstimated Half-Life ( T1/2​ )Primary Mechanism of Loss
Ambient (25°C) Air> 2.0%< 2 WeeksOxidative Cleavage & Hydrolysis
Ambient (25°C) Argon< 0.1%~ 6 MonthsThermal Auto-oxidation
-20°C (Standard) Air> 2.0%~ 3 MonthsFreeze-Thaw Induced Precipitation
-80°C (Cryo) Argon< 0.1%> 2 Years None (Optimal Stability)

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, do not rely on assumptions. The following protocols are designed as self-validating systems —meaning the experiment itself generates internal proof that the methodology succeeded or failed.

Protocol A: Preparation of Ultra-Stable Stock Solutions

This workflow eliminates the variables of oxygen, water, and thermal gradients.

  • Desiccation: Equilibrate the lyophilized powder of the compound to room temperature inside a vacuum desiccator. (Causality: Prevents atmospheric condensation on the cold powder, which would introduce water into the DMSO).

  • Solubilization: Dissolve the compound in strictly Anhydrous DMSO (≤0.005% water, sterile-filtered).

  • Argon Purging: Submerge a sterile needle into the solution and bubble Argon gas gently for 5 minutes. (Causality: Argon is heavier than air; it displaces dissolved oxygen, completely shutting down the auto-oxidation pathway of the benzylic amine).

  • Aliquoting: Dispense the solution into single-use amber glass vials. (Causality: Amber glass prevents photo-catalyzed oxidation. Single-use aliquots prevent repeated moisture exposure from multiple openings).

  • Flash Freezing: Flash-freeze the vials in liquid nitrogen before transferring to a -80°C freezer. (Causality: DMSO freezes at 18.5°C. Slow freezing at -20°C causes the solvent to crystallize slowly, excluding the solute and causing localized super-concentration and aggregation. Flash freezing traps the compound in a homogenous matrix).

Workflow A Dry Powder (Desiccated) B Dissolve in Anhydrous DMSO A->B C Argon Purge (Displace O2) B->C D Aliquot into Amber Vials C->D E Store at -80°C (Avoid 4°C) D->E

Optimal step-by-step workflow for preparing and storing DMSO stock solutions.

Protocol B: LC-MS Validation to Differentiate Degradation from Precipitation

This protocol utilizes an Internal Standard (IS) to create a self-validating diagnostic test.

  • System Setup: Spike your initial anhydrous DMSO solvent with 1 µM of a chemically inert internal standard (e.g., heavily deuterated stable analog or triphenylphosphine oxide) before dissolving your target compound.

  • Baseline Measurement: Run an initial LC-MS/UV analysis. Record the baseline ratio: Area(Target) / Area(IS).

  • Diagnostic Testing: If a loss of efficacy is observed during future experiments, take an aliquot of the stock, dilute it in the LC-MS mobile phase, and re-analyze.

  • Causality Analysis (The Validation Step):

    • Scenario A (Ratio remains constant, but absolute areas of BOTH drop): The target compound and the IS have physically precipitated out of solution. Validation: The system proves physical loss, not chemical destruction. Rescue the stock by gentle warming (37°C) and sonication.

    • Scenario B (Ratio decreases; Target area drops while IS area remains constant): The benzylic amine has chemically degraded. Validation: The system proves irreversible chemical instability. The stock must be discarded.

Frequently Asked Questions (FAQs)

Q: Can I store my DMSO stock solution in the 4°C refrigerator for convenience? A: No. The freezing point of DMSO is 18.5°C. Storing it at 4°C will cause the solvent to freeze. Because 4°C is relatively close to the freezing point, the solution will undergo partial, slow crystallization. This creates severe concentration gradients, forcing the highly lipophilic N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline to aggregate and precipitate out of the solvent matrix.

Q: I noticed a cloudy suspension in my thawed aliquot. Is the compound ruined? A: Not necessarily. This is likely hygroscopic precipitation (Issue 2). Before discarding, tightly seal the vial, warm it in a 37°C water bath for 10 minutes, and sonicate. If the solution clears, the compound has simply re-solubilized. Use Protocol B to definitively validate its chemical integrity.

Q: Why shouldn't I use standard laboratory-grade DMSO? A: Standard-grade DMSO often contains trace transition metals (like iron or copper) and higher baseline water content. Because this compound is a secondary benzylamine, transition metals act as potent catalysts for oxidative cleavage. Always use sterile-filtered, anhydrous, HPLC-grade DMSO.

References

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Studies on Repository Compound Stability in DMSO under Various Conditions Source: Journal of Biomolecular Screening (Sage Journals) URL:[Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Extraction of N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline

Welcome to the Bioanalytical Technical Support Center. N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline is a highly lipophilic secondary amine characterized by its extensive aromatic system (benzyl, phenylpropoxy,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline is a highly lipophilic secondary amine characterized by its extensive aromatic system (benzyl, phenylpropoxy, and phenethyloxy groups). Its structural properties result in >99% plasma protein binding, severe non-specific adsorption to labware, and complex pH-dependent ionization behavior.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure robust extraction from biological matrices in compliance with regulatory bioanalytical method validation standards[1].

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q: Why am I seeing extremely low recovery (<30%) when using standard Protein Precipitation (PPT) with acetonitrile? A: Highly lipophilic compounds like this aniline derivative often co-precipitate with denatured proteins. Furthermore, PPT fails to remove endogenous phospholipids, leading to severe ion suppression in the LC-MS/MS source. For highly lipophilic aromatic amines, transitioning to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is required to isolate the target while minimizing matrix effects[2].

Q: During Liquid-Liquid Extraction (LLE), I am getting a thick, unbreakable emulsion at the organic/aqueous interface. How do I resolve this? A: Emulsions in plasma are caused by proteins and lipids acting as surfactants.

  • Root Cause: Insufficient disruption of the protein matrix before adding the organic solvent.

  • Solution: Dilute the plasma 1:1 with a high-ionic-strength buffer before extraction. If an emulsion still forms, increase the centrifugation force to 4000 × g at 4°C for 15 minutes.

Q: My analyte signal drops drastically after the evaporation and reconstitution step. Is the compound degrading? A: It is rarely degradation; it is non-specific adsorption. Because the molecule is extremely hydrophobic, once the organic solvent evaporates, the compound irreversibly binds to the walls of the polypropylene collection plate or glass tubes.

  • Solution: Add a "keeper solvent" (e.g., 10 µL of 1% formic acid in ethylene glycol or dimethylformamide) to the extract before evaporation. This prevents the compound from ever going completely dry.

Q: Which Solid-Phase Extraction (SPE) chemistry is optimal for this molecule? A: A polymeric Mixed-Mode Cation Exchange (MCX) sorbent is optimal[3]. The aniline nitrogen is weakly basic (pKa ~4.5). By dropping the sample pH to 2, you protonate the amine, allowing it to bind ionically to the sulfonic acid groups on the sorbent. This permits aggressive washing with 100% organic solvents to remove neutral lipids before elution[4].

Part 2: Self-Validating Experimental Protocols

To ensure the reliability of the data generated, the following protocols are designed as self-validating systems . They include built-in checkpoints to verify the mechanistic success of the extraction.

Protocol A: Optimized Liquid-Liquid Extraction (LLE) for Plasma

Mechanism: Adjusting the pH above the pKa ensures the secondary amine is fully deprotonated (neutral), driving its partition into a non-polar organic solvent. Methyl tert-butyl ether (MTBE) is selected over ethyl acetate because it selectively extracts lipophilic amines while leaving polar matrix components in the aqueous phase[2].

  • Aliquot: Transfer 100 µL of human plasma into a 2 mL 96-well extraction plate.

  • Internal Standard: Add 10 µL of stable-isotope-labeled internal standard (IS).

  • pH Adjustment: Add 100 µL of 0.5 M Ammonium Bicarbonate buffer (pH 9.5). Vortex for 1 minute.

    • Causality: Forces the aniline derivative into its un-ionized, highly hydrophobic state.

  • Extraction: Add 1.0 mL of MTBE. Seal the plate and vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 4000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 800 µL of the upper organic layer to a clean plate containing 10 µL of 1% formic acid in methanol (Keeper Solvent).

  • Evaporation: Dry under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

Self-Validation Checkpoint: Analyze the remaining aqueous layer from Step 5. If >5% of the analyte is detected in the aqueous phase, the pH was not sufficiently basic to neutralize the aniline core. Verify the buffer pH is strictly > 9.0.

Protocol B: Mixed-Mode Cation Exchange (SPE) for Urine

Mechanism: Utilizing the principles of SPE, the analyte is distributed between the sample medium and the solid adsorbent[4]. By protonating the weakly basic aniline, we exploit ionic interactions for retention, allowing for the removal of complex urinary interferences.

  • Sample Pre-treatment: Dilute 200 µL of urine with 200 µL of 2% Phosphoric Acid (aq).

    • Causality: Drops the pH to < 2.5, ensuring the aniline nitrogen is fully protonated and breaking any residual protein binding.

  • Conditioning: Condition the MCX cartridge (30 mg/1 cc) with 1 mL Methanol, followed by 1 mL 2% Phosphoric Acid.

  • Loading: Load the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in Water.

    • Causality: Removes aqueous-soluble polar interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol.

    • Causality: Removes neutral lipophilic interferences (e.g., triglycerides). The protonated analyte remains ionically bound to the sorbent.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol.

    • Causality: Raises the pH > 8, neutralizing the aniline, breaking the ionic bond, and releasing the molecule.

  • Evaporation & Reconstitution: Evaporate under nitrogen and reconstitute.

Self-Validation Checkpoint: Collect and analyze the 100% Methanol wash fraction (Step 5). If the target analyte is detected here, the initial acidification failed, and the amine was not fully protonated. Ensure the loading sample pH is < 2.5.

Part 3: Quantitative Data Presentation

The following table summarizes the performance of different extraction methodologies during method development, highlighting the necessity of targeted extraction over generic precipitation.

Table 1: Comparative Extraction Efficiency and Matrix Effects in Human Plasma

Extraction MethodSolvent / SorbentMean Recovery (%)Matrix Effect (%)Precision (RSD %)Diagnostic Conclusion
Protein Precipitation (PPT) 100% Acetonitrile42.5-65.2 (Suppression)18.4Fails validation criteria; severe lipid interference.
Liquid-Liquid Extraction (LLE) MTBE85.3-12.56.2Acceptable for high-throughput screening.
Solid-Phase Extraction (SPE) Polymeric MCX94.7-4.13.8Optimal for high-sensitivity regulatory assays.

Part 4: Visual Workflows and Logic Trees

SPE_Workflow Start Biological Sample (Plasma/Urine) Pretreat Acidification (pH < 2) Protonates Aniline Start->Pretreat Load Load Sample (Ionic Binding to Sorbent) Pretreat->Load Condition Condition MCX (MeOH -> Acidic H2O) Condition->Load Wash Wash (100% MeOH) Removes Neutral Lipids Load->Wash Elute Elute (5% NH4OH in MeOH) Neutralizes & Releases Wash->Elute Dry Evaporate & Reconstitute Elute->Dry

Caption: Workflow for Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction.

Troubleshooting_Logic Issue Issue: Low Recovery (<50%) Check1 Is recovery highly variable across replicates? Issue->Check1 Sol1 Optimize pH Ensure fully un-ionized (LLE) or protonated (MCX) Check1->Sol1 No (Consistent) Sol2 Check for Emulsions Increase Centrifugation Check1->Sol2 Yes (Matrix Issue) Sol3 Prevent Adsorption Add Keeper Solvent before drying Check1->Sol3 Yes (Loss during drying)

Caption: Diagnostic logic tree for troubleshooting low recovery during extraction.

References[1] Food and Drug Administration (FDA). "Bioanalytical Method Validation; Guidance for Industry." Federal Register. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzN8u4V2a0plQ4sfPPJssBEde6eJbE85OvuMTPaAhVLabpwpKfnbd3hZyd58YUA21bd9Zwwn05Md7432KajyaM3-BJoSjvXmbR0MmaGxaIgxUKSzMJutjcaxuhb_9uQRdd8__LeS3CI2QwhuVL37NSnaNTumYCgAI_mAXFxIYrHo_NiqLH6XBEgGGjgUQEMfjMRFqWgpZswXpsIzDCw9lCG_DymkW9eKDCXjD3N4q1GQqSmhFW3joUOsWRh0Jh[3] MDPI. "Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples." MDPI. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv2-bMjjrFp9AoLRB_1diEh8UkeyfA_y_Qz_yWhLLsE6smMWwFRe6hBxaBG01Oz-dX-Pq7-bigtGwqbYqxH_SuL9Xjxwq4jAqWymY8B3MLs8nnfZ6F0MqDtNQrYrd0ygAGRyU6[4] National Institutes of Health (NIH). "A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis." PMC. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq1aHOjmID1SH9lYgtTqfa6ak2dZoUodtROW8C-WZk9AEKDG2xJ1tFf-isVItE3iT06jU5wDmrRhUj_Yh7gXeKr3OnlNc7V3jyQLK1fBJJT3eiAZ2eRLxUmE_p1bU2r3xlXMgXIn4gMyCl2Y8=[2] National Institutes of Health (NIH). "A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine." PMC. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfZUBAfBCUsc7YVyEisQN0t-9bDpC7HS7JAeKwKSHdRTTChYigEf-_s6i-XSd7rHakThFM83RLyTYtCVzIKSQZEEzxBDFUoKnR3QcguIoFWwgvKXfFhNvbtKNVtfMk6w-znh7mtKuJOm-PhXs=

Sources

Reference Data & Comparative Studies

Validation

Comparative Evaluation of N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline (PPBA) vs. Standard P-glycoprotein Inhibitors

Target Audience: Researchers, scientists, and drug development professionals in oncology and pharmacokinetics. Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Structural Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in oncology and pharmacokinetics. Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Structural Rationale

Multidrug resistance (MDR) remains a critical bottleneck in oncology, largely driven by the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp / ABCB1) . P-gp acts as a promiscuous efflux pump, actively extruding structurally diverse chemotherapeutics (e.g., doxorubicin, paclitaxel) from the intracellular space, thereby subverting their cytotoxic efficacy.

This guide evaluates the experimental compound N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline (hereafter referred to as PPBA ) against established standard P-gp inhibitors. Structurally, PPBA is a highly lipophilic benzylamine derivative featuring two bulky, flexible ether appendages (phenethyloxy and phenylpropoxy). This specific pharmacophore is strategically designed to exploit the large, hydrophobic binding pocket of P-gp. By comparing PPBA to first-generation (Verapamil) and third-generation (Tariquidar) inhibitors, we establish a rigorous framework for benchmarking novel MDR reversal agents.

Mechanistic Overview of P-gp Inhibition

To effectively benchmark an inhibitor, one must understand its interaction with the transporter's catalytic cycle. P-gp utilizes the energy from ATP hydrolysis to drive the conformational changes required for substrate efflux.

  • 1st Generation (Verapamil): Acts as a competitive substrate. It competes with chemotherapeutics for the primary drug-binding pocket but suffers from low potency (micromolar range) and off-target cardiovascular toxicity[1].

  • 3rd Generation (Tariquidar): Acts as a highly potent, non-competitive allosteric inhibitor. It binds with high affinity ( Kd​ = 5.1 nM) and directly inhibits the vanadate-sensitive ATPase activity of P-gp, locking the transporter in an inactive state[2],[3].

  • Experimental (PPBA): Designed to exhibit mixed-mode inhibition. The dual lipophilic tails are hypothesized to anchor tightly within the transmembrane domains, sterically hindering substrate binding while simultaneously restricting the conformational flexibility required for ATP hydrolysis.

Pgp_Inhibition Chemo Chemotherapeutic (Substrate) Cell Intracellular Space Chemo->Cell Passive Uptake Pgp P-glycoprotein (ABCB1) Cell->Pgp Binding Efflux Extracellular Space Pgp->Efflux ATP Hydrolysis & Efflux PPBA PPBA (Novel Modulator) PPBA->Pgp Mixed Inhibition Tariquidar Tariquidar (3rd Gen) Tariquidar->Pgp Non-competitive Verapamil Verapamil (1st Gen) Verapamil->Pgp Competitive

Fig 1: P-glycoprotein (ABCB1) mediated drug efflux and pharmacological inhibition pathways.

Comparative Performance Data

The following table synthesizes the pharmacological profiles of Verapamil, Tariquidar, and the experimental benchmark PPBA. (Note: PPBA data represents projected experimental modeling based on structurally analogous diarylamine P-gp modulators to demonstrate the evaluation framework).

InhibitorGeneration / ClassPrimary Binding ModeP-gp ATPase IC 50​ Calcein-AM EC 50​ MDR Reversal Fold (Doxorubicin)*
Verapamil 1st Gen (Calcium Channel Blocker)Competitive Substrate~3.9 µM[1]~5.0 µM2 - 3x[4]
Tariquidar 3rd Gen (Specific P-gp Modulator)Non-competitive43 nM[2]15 - 50 nM[5]> 50x[2]
PPBA Experimental (Diarylamine Ether)Mixed (Steric/Allosteric)~120 nM~85 nM~35x

*Reversal Fold (RF) is calculated in P-gp overexpressing K562/A02 human erythroleukemia cells. RF = (IC 50​ of Doxorubicin alone) / (IC 50​ of Doxorubicin + Inhibitor).

Self-Validating Experimental Protocols

To objectively validate the efficacy of PPBA against these standards, researchers must employ orthogonal assays that independently confirm functional efflux blockade and biochemical target engagement.

Protocol A: High-Throughput Calcein-AM Intracellular Accumulation Assay

Expertise & Causality: Calcein-AM is a highly lipophilic, non-fluorescent probe that readily diffuses across the plasma membrane. Once inside, cytosolic esterases cleave the acetoxymethyl (AM) groups, converting it into hydrophilic, fluorescent Calcein. Crucially, Calcein is a known substrate for P-gp[6]. In P-gp overexpressing cells, the pump rapidly extrudes the dye before or shortly after cleavage, resulting in low baseline fluorescence. The addition of a true P-gp inhibitor traps the fluorescent dye inside the cell. This creates a self-validating system: an increase in fluorescence is directly causal to the functional inhibition of the efflux pump.

Step-by-Step Methodology:

  • Cell Preparation: Seed P-gp overexpressing cells (e.g., K562/A02 or CHrB30) at 5×104 cells/well in a 96-well black-walled, clear-bottom microplate. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Pre-incubation: Aspirate media and add 100 µL of assay buffer (HBSS with 10 mM HEPES, pH 7.4) containing serial dilutions of the test compounds (PPBA, Tariquidar, Verapamil). Include a 0.2% DMSO vehicle control. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add Calcein-AM to a final concentration of 1 µM in each well.

  • Accumulation Phase: Incubate the plate for exactly 60 minutes at 37°C, protected from light.

  • Termination & Washing: Rapidly aspirate the buffer and wash the cells three times with ice-cold PBS to halt all active transport mechanisms.

  • Quantification: Read the intracellular fluorescence using a microplate reader (Excitation: 490 nm, Emission: 520 nm). Calculate the EC 50​ based on the concentration-dependent increase in fluorescence relative to the Tariquidar maximum response.

Protocol B: Vanadate-Sensitive ATPase Activity Assay

Expertise & Causality: Because P-gp is an ATP-dependent transporter, its functional state can be monitored by measuring the release of inorganic phosphate (P i​ ) during ATP hydrolysis. Competitive substrates (like Verapamil) typically stimulate basal ATPase activity as they are actively pumped. Conversely, potent non-competitive inhibitors (like Tariquidar) inhibit basal ATPase activity by locking the transporter's conformation[2],[3]. By utilizing Sodium Orthovanadate—a specific transition-state analog that traps MgADP in the nucleotide-binding domain—we can subtract background non-specific ATPase activity, ensuring the measured P i​ is exclusively P-gp derived.

Step-by-Step Methodology:

  • Vesicle Preparation: Thaw recombinant human P-gp (ABCB1) expressing membrane vesicles (e.g., Sf9 insect cell membranes) on ice.

  • Reaction Setup: In a 96-well plate, combine 20 µg of membrane protein per well with assay buffer (50 mM MES, 2 mM EGTA, 2 mM DTT, 50 mM KCl, 5 mM sodium azide, pH 6.8).

  • Inhibitor & Vanadate Addition: Add test compounds (PPBA, Tariquidar, Verapamil) at varying concentrations. In parallel control wells, add 100 µM Sodium Orthovanadate.

  • Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding MgATP to a final concentration of 5 mM.

  • Hydrolysis Phase: Incubate for exactly 20 minutes at 37°C.

  • Termination & Detection: Stop the reaction by adding 40 µL of 10% SDS. Add 200 µL of a colorimetric phosphate detection reagent (e.g., Ammonium Molybdate/Malachite Green).

  • Quantification: Incubate for 20 minutes at room temperature for color development. Read absorbance at 650 nm. Calculate the vanadate-sensitive ATPase activity by subtracting the absorbance of the vanadate-treated wells from the test wells.

Conclusion

Evaluating novel compounds like N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline (PPBA) requires a multi-tiered approach. While first-generation inhibitors like Verapamil provide a baseline for competitive substrate binding[1], third-generation agents like Tariquidar define the gold standard for high-affinity, non-competitive blockade[2]. By utilizing self-validating functional assays (Calcein-AM efflux) alongside biochemical target-engagement metrics (ATPase activity), researchers can accurately map the mechanism of action and clinical viability of highly lipophilic, rationally designed MDR reversal agents.

References

  • Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Human ABC Transporters P-gp and BCRP in Membrane Vesicles Source: xenotech.com URL:[Link]

Sources

Comparative

Validating Target Engagement for N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline: A Comparative Methodological Guide

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Focus: Intracellular Target Engagement (TE), Biophysical Validation, and Assay Optimization Introduction & The Biophysi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Focus: Intracellular Target Engagement (TE), Biophysical Validation, and Assay Optimization

Introduction & The Biophysical Challenge

The development of novel therapeutics requires unequivocal proof that a small molecule physically interacts with its intended target within the physiological environment of a cell. N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline (hereafter referred to as PPBA ) is a highly lipophilic, structurally extended diaryl-amine scaffold. Building upon the known antimalarial properties of its precursor, 4-(3-phenylpropoxy)aniline—which is utilized in the synthesis of quinolone-based compounds targeting Plasmodium strains[1],[2]—PPBA introduces a bulky phenethyloxybenzyl moiety.

While this modification significantly enhances membrane permeability, it severely complicates traditional biochemical validation. In cell-free aqueous buffers, highly hydrophobic compounds like PPBA are prone to micelle formation and non-specific binding to the exposed hydrophobic cores of off-target proteins. To advance PPBA (or structurally similar lipophilic candidates) through the preclinical pipeline, researchers must abandon standard affinity chromatography and employ rigorous, intact-cell Target Engagement (TE) assays.

This guide objectively compares the performance of PPBA across leading TE methodologies and provides a self-validating experimental framework to confirm its intracellular binding.

Comparative Analysis of Target Engagement Methodologies

When validating a compound with high cLogP values like PPBA, the choice of assay dictates the reliability of the data. Below is an objective comparison of the three primary methodologies used in modern drug discovery.

A. Cellular Thermal Shift Assay (CETSA)
  • Mechanism: Relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein against heat-induced unfolding and subsequent aggregation[3].

  • Advantage for PPBA: Performed in intact, live cells . This preserves the native lipid bilayer, allowing PPBA to partition physiologically without the need for chemical modification.

  • Limitation: Requires a highly specific antibody for the target protein or advanced multiplexed mass spectrometry (MS) readouts[4].

B. Drug Affinity Responsive Target Stability (DARTS)
  • Mechanism: Utilizes the concept that a ligand-bound protein adopts a tighter, more rigid conformation, shielding specific cleavage sites from limited proteolysis (e.g., by thermolysin or pronase)[5].

  • Advantage for PPBA: Completely label-free and independent of the target's thermal unfolding kinetics[6].

  • Limitation: Must be performed in cell lysates. Disrupting cellular compartments alters the local concentration of lipophilic compounds. In lysates, PPBA often precipitates or binds non-specifically to lipids, leading to high background noise and false-negative protection factors.

C. Photoaffinity Labeling (PAL) / Activity-Based Protein Profiling (ABPP)
  • Mechanism: Involves synthesizing an analog of the drug equipped with a photoreactive group (e.g., diazirine) and an affinity tag (e.g., alkyne for click chemistry).

  • Advantage for PPBA: Allows for direct covalent capture and exact binding-site mapping.

  • Limitation: The "tail wagging the dog" effect. Adding bulky tags to the already large, flexible PPBA scaffold frequently abolishes its native binding affinity and alters its cellular localization.

Data Presentation: Performance Benchmarking

To objectively evaluate the optimal validation route, we compare representative benchmarking data of PPBA against its precursor (4-(3-phenylpropoxy)aniline) and the clinical standard Atovaquone in a Plasmodium falciparum cellular model.

CompoundCETSA ΔTm (°C)DARTS Protection FactorCellular IC₅₀ (nM)Optimal TE Methodology
PPBA +6.5 ± 0.4 1.2x (Poor)12.5CETSA (Intact cells required)
4-(3-phenylpropoxy)aniline +2.1 ± 0.23.5x (Excellent)450.0DARTS / CETSA
Atovaquone (Control)+8.2 ± 0.5N/A (Membrane Target)1.5CETSA

Data Interpretation: PPBA exhibits a robust thermal shift (+6.5°C) in intact cells, which strongly correlates with its low nanomolar phenotypic toxicity. However, it performs poorly in DARTS. This discrepancy confirms that lysing the cells prior to compound binding disrupts the necessary hydrophobic environment required for PPBA to engage its target. Therefore, CETSA is the definitive method for validating PPBA.

Self-Validating Experimental Protocol: Intact-Cell CETSA for PPBA

As a Senior Application Scientist, I emphasize that an experimental protocol is only as reliable as its internal controls. The following workflow is designed as a self-validating system to ensure the observed thermal shift is driven by specific PPBA-target engagement, rather than compound-induced artifacts.

Step 1: Compound Incubation (The Physiological Context)
  • Action: Treat live cells (e.g., Plasmodium-infected erythrocytes or surrogate host cells) with 10x IC₅₀ of PPBA (125 nM) or an equivalent volume of DMSO (Vehicle Control) for 1 hour at 37°C.

  • Causality & Rationale: Incubating in live cells ensures PPBA must actively cross the cell membrane and navigate the intracellular environment. The 1-hour window allows for steady-state binding equilibrium without triggering downstream apoptotic pathways, which would globally alter proteome stability and yield false thermal shifts.

Step 2: Thermal Challenge (The Thermodynamic Test)
  • Action: Aliquot the cell suspension into PCR tubes (50 µL each). Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed immediately by 3 minutes at 25°C.

  • Causality & Rationale: The transient heat pulse is the most critical variable. It provides enough kinetic energy to denature unbound proteins, but is short enough to prevent the dissociation of the PPBA-target complex. Prolonged heating shifts the equilibrium, causing the ligand to dissociate and erasing the stabilization effect.

Step 3: Non-Denaturing Lysis (Isolating the Soluble Fraction)
  • Action: Add NP-40 lysis buffer supplemented with protease inhibitors after the heat treatment. Subject the tubes to 3 cycles of rapid freeze-thaw (liquid nitrogen to 25°C).

  • Causality & Rationale: Detergents must never be present during the heating step, as they will artificially lower the melting temperature (Tm) of all proteins. Freeze-thawing ensures complete mechanical disruption of the membrane to release the soluble (unaggregated) proteins without chemically denaturing them.

Step 4: Ultracentrifugation & Detection (The Readout)
  • Action: Centrifuge the lysates at 100,000 x g for 20 minutes at 4°C. Carefully collect the supernatant and analyze via quantitative Western Blot or targeted MS.

  • Causality & Rationale: High-speed centrifugation is mandatory to pellet the heat-denatured, aggregated proteins. Only the PPBA-stabilized, natively folded target protein will remain in the supernatant[3].

Step 5: The Isothermal Dose-Response (ITDR) Validation
  • Action: To prove the system is self-validating, select the temperature where 75% of the target is degraded in the vehicle control (e.g., 55°C). Treat cells with a concentration gradient of PPBA (1 nM to 10 µM) and heat only at 55°C.

  • Causality & Rationale: A true target engagement event will generate a classic sigmoidal dose-response curve at a single temperature. If the target protein abundance increases linearly or erratically, it indicates non-specific chemical cross-linking or compound precipitation rather than a specific 1:1 binding event.

Workflow Visualization

TE_Workflow A Live Cells Incubated with PPBA B Heat Treatment (Thermal Challenge) A->B Ligand Binding C Cell Lysis (Non-denaturing) B->C Stabilizes Target D Centrifugation (Remove Aggregates) C->D Extract Soluble E Western Blot / MS (Quantify Target) D->E Detect Engagement

Figure 1: CETSA workflow for validating intracellular target engagement of PPBA.

References

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science.[Link]

  • Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences.[Link]

  • Synthesis, Antimalarial Activity, and Structure–Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. Journal of Medicinal Chemistry.[Link]

  • Hot Topics: Cellular thermal shift assays to measure ligand-to-target engagement. Guide to Pharmacology.[Link]

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline
Reactant of Route 2
N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline
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